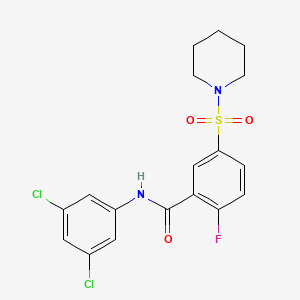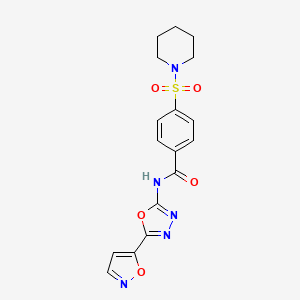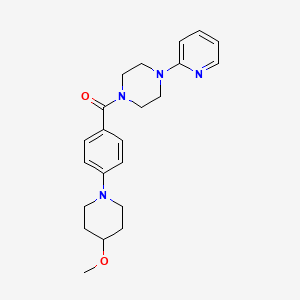
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a compound with the molecular formula C19H21N5O2 . It is a solid substance and is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a methoxy group attached to a piperidine ring, a phenyl ring, a piperazine ring, and a pyridine ring . The exact 3D structure and conformation would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 351.41 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally.Aplicaciones Científicas De Investigación
ALK Inhibition for Non-Small Cell Lung Cancer (NSCLC)
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: has been studied as an inhibitor of anaplastic lymphoma kinase (ALK), a validated therapeutic target for treating EML4-ALK positive NSCLC . ALK inhibitors like this compound can suppress tumor growth in lung cancer patients.
Antibacterial Activity
Docking simulations of related piperazine derivatives showed promising interactions with oxidoreductase enzymes, suggesting potential antibacterial activity . Further research could explore its efficacy against specific bacterial strains.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetserine/threonine-protein kinase , which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
It’s known that compounds with similar structures can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle and angiogenesis , which are critical processes for cell growth and proliferation.
Pharmacokinetics
It’s known that similar compounds are highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Similar compounds have shown inhibitory activity against leukemia cell lines .
Propiedades
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-28-20-9-12-24(13-10-20)19-7-5-18(6-8-19)22(27)26-16-14-25(15-17-26)21-4-2-3-11-23-21/h2-8,11,20H,9-10,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACYKSXOVHJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

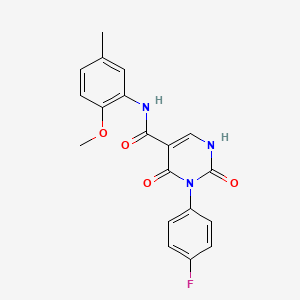

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2912595.png)
![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2912596.png)
![[(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B2912597.png)
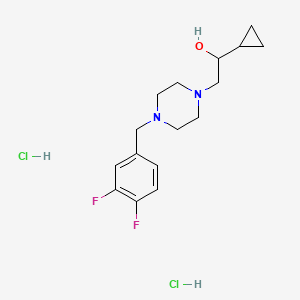
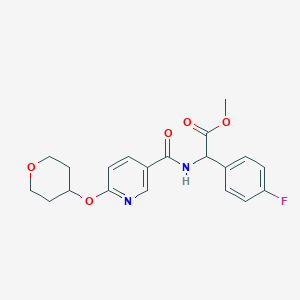

![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)
![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
